![molecular formula C9H6F3N3O B11876569 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1956382-35-6](/img/structure/B11876569.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in tumor growth. In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its lipophilic nature, attributed to the trifluoromethyl group, enhances its ability to penetrate cellular membranes, making it effective against both Gram-positive and Gram-negative bacteria. This characteristic positions it as a candidate for developing new antimicrobial agents to combat resistant strains.
Anti-Tuberculosis Activity
In a study focusing on imidazo[1,2-a]pyridine derivatives, this compound was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard treatments, indicating its potential as a novel therapeutic agent against tuberculosis .
Insecticidal Activity
The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for insecticidal applications. Studies have shown that derivatives of this compound possess moderate insecticidal properties against common agricultural pests. This suggests potential use in developing environmentally friendly pest control solutions .
Antifungal Properties
Recent investigations into the antifungal activities of related compounds have indicated that this compound may also exhibit antifungal properties. It has been tested against several fungal pathogens affecting crops, showing varying degrees of effectiveness. These findings suggest its utility in agricultural applications to protect crops from fungal diseases .
Synthesis and Modification
The synthesis of this compound involves several methods that allow for modifications to enhance its biological activity or alter its pharmacokinetic properties. Various synthetic routes have been developed to yield this compound efficiently while maintaining high purity levels. This versatility is crucial for tailoring the compound for specific applications in drug development and agrochemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 4-[2-(Trifluoromethyl)phenoxy]pyridine
- 4-[3-(Trifluoromethyl)phenoxy]pyridine These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyridine core, which confer distinct chemical and biological properties .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
The compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). It functions primarily by inhibiting the mycobacterial electron transport chain, specifically targeting the CIII2CIV2 supercomplex. This selectivity is crucial as it minimizes off-target effects on human mitochondrial systems .
Antimicrobial Properties
Recent studies have highlighted the efficacy of this compound against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 0.03 to 0.04 μM against Mtb H37Rv strains, indicating potent antimicrobial activity .
Other Biological Activities
Beyond its anti-tubercular properties, this compound has shown potential in various therapeutic areas:
- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation in vitro and in vivo.
- Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing additional therapeutic avenues.
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives indicate that modifications at specific positions significantly influence biological activity. For instance:
Compound Modification | Effect on Activity |
---|---|
Trifluoromethyl group at C6 | Enhances potency against Mtb |
Substituents at C7 position | Larger groups reduce activity |
Lipophilicity adjustments | Altered metabolic stability |
These findings emphasize the importance of chemical structure in determining the efficacy and safety profiles of new derivatives .
Case Study 1: Antitubercular Activity
In a high-throughput screening study, several imidazo[1,2-a]pyridine analogues were identified with promising anti-Mtb activity. Among these, this compound demonstrated an MIC of 0.027 μM against Mtb H37Rv. This case highlights the compound's potential as a lead candidate for further development in TB therapy .
Case Study 2: Cancer Cell Proliferation Inhibition
A separate study assessed the effect of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations. Further investigations are warranted to explore its mechanisms and potential combination therapies with existing chemotherapeutics .
Properties
CAS No. |
1956382-35-6 |
---|---|
Molecular Formula |
C9H6F3N3O |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16) |
InChI Key |
ZARAASKAYIGXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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